molecular formula C15H10ClN5O3S B4647236 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B4647236
M. Wt: 375.8 g/mol
InChI Key: LOVHQGRYDMCSDE-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The tetrazole ring can be introduced through a cycloaddition reaction involving azides and nitriles . The chlorophenyl group is usually introduced via a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide is unique due to its combination of a benzothiazole core, a tetrazole ring, and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O3S/c16-10-5-7-11(8-6-10)21-14(17-18-19-21)9-20-15(22)12-3-1-2-4-13(12)25(20,23)24/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVHQGRYDMCSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 3
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 4
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

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